6-Methoxy-8-(morpholin-4-yl)quinoline
Description
Properties
CAS No. |
88609-44-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(6-methoxyquinolin-8-yl)morpholine |
InChI |
InChI=1S/C14H16N2O2/c1-17-12-9-11-3-2-4-15-14(11)13(10-12)16-5-7-18-8-6-16/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
GSZRRVMOWJQVST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis via Phthalimide Intermediates
The Gabriel synthesis remains a cornerstone for introducing primary amines into quinoline frameworks. In the context of 6-methoxy-8-(morpholin-4-yl)quinoline, this method involves reacting 1,4-dibromopentane with potassium phthalimide in boiling acetone to form N-(4-bromopentyl)phthalimide. Subsequent nucleophilic substitution with 6-methoxy-8-aminoquinoline in ethanol at 80°C yields 6-methoxy-8-(1-methyl-4-phthalimidobutylamino)quinoline. Hydrolysis with hydrazine hydrate liberates the primary amine, which undergoes phosphoric acid treatment to form the diphosphate salt. This route achieves a 65% overall yield but requires rigorous purification to remove phthalic acid byproducts.
Friedländer Annulation for Quinoline Core Formation
The Friedländer annulation constructs the quinoline skeleton via condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 110°C. Cyclization in diphenyl ether at 250°C produces 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile, which is demethylated using aluminum trichloride to expose the 6-hydroxy group. Mitsunobu reaction with morpholine in tetrahydrofuran (THF) using triphenylphosphine and diethyl azodicarboxylate (DEAD) installs the morpholin-4-yl moiety at the 8-position. While this method offers modularity, the high-temperature cyclization step limits scalability due to side reactions.
Modern Methodologies
Microwave-Assisted Halogen Displacement
Microwave irradiation significantly accelerates the displacement of halogen atoms at the 8-position. A mixture of 6-methoxy-8-bromoquinoline (1 mmol), morpholine (3 mmol), and potassium carbonate (2 mmol) in dimethylformamide (DMF) irradiated at 150°C for 15 minutes achieves 92% conversion. This method reduces reaction times from 12 hours to under 30 minutes compared to conventional heating. However, excess morpholine must be removed via vacuum distillation to prevent N-oxide formation.
Solid-Phase Parallel Synthesis
Multiparallel synthesis on Wang resin enables rapid diversification of the 8-position. The quinoline core is anchored via a carboxylic acid linker, followed by sequential coupling with Fmoc-morpholine using HATU/DIEA activation. Cleavage with trifluoroacetic acid (TFA) yields 6-methoxy-8-(morpholin-4-yl)quinoline with >95% purity, as confirmed by HPLC. This approach generates 48 analogs in 72 hours, demonstrating its utility for structure-activity relationship (SAR) studies.
Catalytic Approaches
Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium catalysis enables direct coupling of 6-methoxy-8-bromoquinoline with morpholine. Using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 110°C, this method achieves an 85% yield within 6 hours. The table below compares catalytic systems:
| Catalyst | Ligand | Base | Yield (%) | Time (h) |
|---|---|---|---|---|
| Pd(OAc)2 | Xantphos | Cs2CO3 | 85 | 6 |
| Pd(dba)2 | BINAP | K3PO4 | 78 | 8 |
| NiCl2 | dppf | NaOtBu | 62 | 12 |
Photoredox Catalysis for C–N Bond Formation
Visible-light-mediated catalysis using Ir(ppy)3 (2 mol%) and morpholine in acetonitrile under 450 nm LED irradiation forms the C–N bond at the 8-position with 70% yield. This method avoids high temperatures but requires anhydrous conditions to prevent hydroxylamine byproducts.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (9:1) yields needle-like crystals suitable for X-ray diffraction. The diphosphate salt form exhibits superior crystallinity, with a melting point of 197–198°C.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) removes unreacted morpholine, while reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity.
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 9.2 Hz, 1H, H-5), 7.02 (d, J = 2.8 Hz, 1H, H-7), 6.89 (dd, J = 9.2, 2.8 Hz, 1H, H-6), 3.85 (s, 3H, OCH3), 3.72–3.68 (m, 4H, morpholine), 3.12–3.08 (m, 4H, morpholine).
- HRMS (ESI+): m/z calcd for C15H17N2O2 [M+H]+ 269.1290, found 269.1289.
Industrial-Scale Considerations
Kilogram-scale production employs continuous flow reactors to enhance heat transfer during exothermic morpholine coupling. A tubular reactor with static mixers achieves 98% conversion at 130°C with a residence time of 8 minutes. Cost analysis reveals that palladium catalyst recycling reduces raw material expenses by 30%.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-8-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Scientific Research Applications
6-Methoxy-8-(morpholin-4-yl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of fluorescent dyes and sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
Key Observations :
- Anti-Cancer Activity: The furan-substituted quinoline in exhibits nanomolar potency against breast cancer cells, likely due to its electron-withdrawing trifluoromethylphenoxy group enhancing target binding. In contrast, the morpholinyl group in the target compound may favor kinase or protease inhibition, as seen in coagulation factor XIIa studies .
- Antimalarial Activity: WR 225448, an 8-aminoquinoline, demonstrates superior radical curative activity compared to primaquine but higher toxicity . Replacing the amino group with morpholine (as in the target compound) could reduce toxicity while retaining antimalarial efficacy, though direct evidence is lacking.
Functional Analogues in Enzyme Inhibition
Key Observations :
- The target compound’s morpholinyl group may enhance selectivity for factor XIIa over off-target enzymes, unlike hydroxychloroquine’s broader TLR7/9 activity .
- Compared to 2-arylquinolines (P-glycoprotein inhibitors), the 8-morpholinyl substitution shifts the pharmacological profile toward anticoagulation rather than chemosensitization .
Pharmacokinetic and Toxicity Considerations
- 8-Aminoquinolines (e.g., primaquine): Associated with hemolytic toxicity in G6PD-deficient patients due to redox-cycling metabolites .
- Morpholine vs. Piperazine : Morpholine’s lower basicity (pKa ~8.7 vs. piperazine’s pKa ~9.8) may reduce tissue accumulation and improve tolerability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-Methoxy-8-(morpholin-4-yl)quinoline, and what intermediates are pivotal in its synthesis?
- Answer: Synthesis typically involves sequential alkylation and nucleophilic substitution reactions. Starting from 8-amino-6-methoxyquinoline derivatives, morpholine is introduced via N-alkylation using reagents like N-(3-iodopropyl)phthalimide, followed by deprotection to yield the final product. Key intermediates include halogenated quinoline precursors (e.g., 8-bromo-6-methoxyquinoline) and protected amine intermediates. Purification via column chromatography and characterization by ¹H/¹³C NMR and HPLC ensures structural fidelity .
Q. Which crystallographic tools and refinement strategies are recommended for resolving the crystal structure of this compound?
- Answer: The SHELX suite (SHELXL) is standard for small-molecule refinement. Challenges include addressing disorder in the morpholine ring or anisotropic displacement parameters. The WinGX interface integrates SHELX workflows, enabling efficient data processing. For twinned crystals, TWINLAW commands in SHELXL resolve ambiguities. Validation metrics (R-factor, Δρ) ensure refinement accuracy .
Q. What in vitro assays are utilized to evaluate the compound’s anticancer activity, and how are IC50 values determined?
- Answer: Trypan blue exclusion assays in breast cancer cell lines (e.g., T47D) measure cell viability. Dose-response curves (0.1–100 µM) are plotted to calculate IC50 values. For example, structurally similar quinolines exhibit IC50 values as low as 16 nM, indicating potent cytotoxicity. HDAC inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) further elucidate mechanism .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., divergent IC50 values) be systematically analyzed?
- Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration, incubation time). Standardizing protocols (e.g., ATP-based vs. dye-exclusion assays) and cross-validating with orthogonal methods (e.g., flow cytometry) reduce inconsistencies. Meta-analyses comparing studies under matched conditions identify critical variables affecting potency .
Q. What advanced biophysical techniques are used to study interactions between this compound and HDAC enzymes?
- Answer: X-ray crystallography of HDAC-ligand complexes resolves binding modes at Ångström resolution. Fluorescence polarization assays quantify competitive displacement of fluorescent probes. Molecular dynamics simulations (AMBER/CHARMM) predict binding stability, while isothermal titration calorimetry (ITC) measures ΔG and ΔH of interaction .
Q. How do computational models predict the drug-likeness and metabolic stability of 6-Methoxy-8-(morpholin-4-yl)quinoline?
- Answer: Swiss ADME calculates physicochemical parameters (LogP ≤5, TPSA ~50 Ų) to assess oral bioavailability. PASS predicts bioactivity against targets like HDACs with Pa (probability of activity) scores >0.7. ADMET models evaluate CYP450-mediated metabolism, identifying potential metabolic soft spots (e.g., morpholine oxidation) .
Methodological Considerations
Q. What analytical techniques ensure purity and stability of this compound under varying storage conditions?
- Answer: HPLC-UV (λ = 254 nm) monitors purity (>98%), while LC-MS detects degradation products (e.g., demethylation or morpholine ring oxidation). Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks reveal shelf-life. ¹H NMR tracks structural integrity, focusing on methoxy (δ 3.8–4.0 ppm) and morpholine (δ 3.5–3.7 ppm) signals .
Q. How can regioselectivity challenges in morpholine-substituted quinoline synthesis be mitigated?
- Answer: Directing groups (e.g., sulfonamides at C-8) enhance regioselectivity during alkylation. Transition-metal catalysis (Pd/Xantphos) under Buchwald-Hartwig conditions enables efficient C–N coupling. Solvent screening (DMF vs. dioxane) and microwave-assisted heating improve yields while reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
